molecular formula C15H18FN3O3 B4686441 N-cyclohexyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide

N-cyclohexyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide

Cat. No. B4686441
M. Wt: 307.32 g/mol
InChI Key: QPRIZQQPOWCMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide, also known as CF3, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a hydrazine derivative that has shown promising results in various studies, making it a popular choice for researchers looking to explore new avenues in their respective fields.

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which can lead to a range of biological effects. It has also been shown to have an effect on the immune system, which may contribute to its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models. It has also been shown to have a range of other effects, including modulating the activity of certain enzymes and proteins in the body.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also has a wide range of biological activities, making it a useful tool for researchers studying various diseases and biological processes. However, there are also some limitations to its use. It can be toxic at high concentrations, and its exact mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.

Future Directions

There are several potential future directions for research on N-cyclohexyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide. One area of interest is its potential use in the treatment of cancer. It has been shown to have anti-tumor properties in animal models, and further research is needed to determine its potential as a cancer treatment in humans. Another area of interest is its potential use in the treatment of viral infections, including HIV. It has been shown to have anti-viral properties in vitro, and further research is needed to determine its potential as a treatment for viral infections in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs and therapies for a range of diseases.

Scientific Research Applications

N-cyclohexyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, HIV, and Alzheimer's disease.

properties

IUPAC Name

N-cyclohexyl-2-[2-(3-fluorobenzoyl)hydrazinyl]-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3/c16-11-6-4-5-10(9-11)13(20)18-19-15(22)14(21)17-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,17,21)(H,18,20)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRIZQQPOWCMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide
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N-cyclohexyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide
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N-cyclohexyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide
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N-cyclohexyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide
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N-cyclohexyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide
Reactant of Route 6
N-cyclohexyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide

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